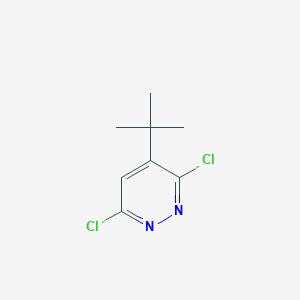

4-tert-Butyl-3,6-dichloropyridazine

Descripción

Historical Context of Pyridazines in Chemical Research

The journey of pyridazine (B1198779) chemistry began in the late 19th century. In a landmark investigation, Emil Fischer synthesized the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine (C₄H₄N₂), was later prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route to this otherwise esoteric compound starts from maleic hydrazide. wikipedia.org These foundational discoveries paved the way for extensive exploration of pyridazine synthesis and reactivity.

Historically, pyridazines were not found to be abundant in nature, which is possibly due to the scarcity of naturally occurring hydrazines, key building blocks for their synthesis. wikipedia.org However, the synthetic versatility of the pyridazine ring has led to its incorporation into a multitude of functional molecules.

Importance of Halogenated Pyridazines in Organic Synthesis

Halogenated pyridazines are crucial building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. This bond serves as a versatile handle for introducing a wide array of functional groups through various reactions, including nucleophilic substitution, cross-coupling reactions, and metallation. nih.govnih.gov The presence of halogen atoms on the pyridazine ring significantly influences its electronic properties, often rendering the ring more susceptible to nucleophilic attack. wur.nl

The strategic placement of halogen atoms allows for regioselective functionalization, a critical aspect in the synthesis of complex target molecules. For instance, 3,6-dichloropyridazine (B152260) is a widely used starting material for the synthesis of various disubstituted pyridazine derivatives. jofamericanscience.org The differential reactivity of the two chlorine atoms can be exploited to achieve sequential and selective substitutions.

The synthesis of halogenated pyridazines can be achieved through several methods. One common approach involves the reaction of a dihydroxypyridazine with a halogenating agent like phosphorus oxychloride. google.com Other methods include radical-mediated C-H functionalization, which allows for the direct introduction of halogen atoms onto the pyridazine core. nih.gov The development of novel and efficient halogenation techniques continues to be an active area of research.

Rationale for Research on 4-tert-Butyl-3,6-dichloropyridazine within Pyridazine Chemistry

The specific focus on this compound stems from the unique influence of the tert-butyl group on the reactivity and properties of the pyridazine ring. The bulky tert-butyl group can exert significant steric hindrance, which can direct the regioselectivity of subsequent reactions. This steric influence can be a powerful tool for controlling the outcome of synthetic transformations, leading to the formation of specific isomers that might be difficult to obtain otherwise.

Furthermore, the electron-donating nature of the tert-butyl group can modulate the electronic properties of the pyridazine ring, affecting its reactivity and the properties of its derivatives. Research into this particular compound aims to elucidate the interplay between the steric and electronic effects of the tert-butyl group on the well-established chemistry of the 3,6-dichloropyridazine scaffold. Understanding these effects is crucial for designing and synthesizing novel pyridazine-based compounds with tailored properties for various applications.

Interactive Data Table: Properties of Pyridazine

| Property | Value |

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.090 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.107 g/cm³ |

| Melting Point | -8 °C (18 °F; 265 K) |

| Boiling Point | 208 °C (406 °F; 481 K) |

| Solubility in water | Miscible |

Data sourced from PubChem and Wikipedia. wikipedia.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUZXHRABOWYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945486 | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22808-29-3 | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3,6-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butyl 3,6 Dichloropyridazine

Overview of Pyridazine (B1198779) Ring Synthesis Relevant to 4-tert-Butyl-3,6-dichloropyridazine Precursors

The synthesis of this compound typically proceeds from the key intermediate, 3,6-dichloropyridazine (B152260). guidechem.com The preparation of this precursor is well-established and commonly starts from maleic anhydride, which is reacted with hydrazine (B178648) hydrate (B1144303) to form 3,6-dihydroxypyridazine (also known as maleic hydrazide). google.com This intermediate is then subjected to a chlorination reaction to yield 3,6-dichloropyridazine. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.com An alternative method involves using N-chlorosuccinimide (NCS) as the chlorinating agent, which is presented as a safer and more environmentally friendly option with fewer process impurities. google.com

Beyond the synthesis of the immediate precursor, a variety of methods exist for the de novo construction of the pyridazine ring, which can be adapted to produce variously substituted precursors. Notable strategies include:

Diaza-Wittig Reaction : This approach involves the reaction of α-diazo-1,3-diketone derivatives, which can be transformed into pyridazines. kuleuven.benih.gov This method is versatile, allowing for different substituents on the pyridazine ring. kuleuven.be

Cyclization of Hydrazones : Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Condensation Reactions : The reaction of fulvenes (1,2-diacylcyclopentadienes) with hydrazine hydrate at room temperature can accomplish the ring-closure transformation to form 5,6-fused ring pyridazines. liberty.edu

Inverse Electron Demand Diels-Alder Reactions : The reaction between s-tetrazines and silyl (B83357) enol ethers can yield functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org

These fundamental methods provide access to a wide array of pyridazine precursors that can potentially be converted to the target molecule.

Direct Synthesis Routes to this compound

Direct routes to this compound primarily involve the introduction of the tert-butyl group onto the pre-formed 3,6-dichloropyridazine ring.

Radical Substitution Methods (e.g., from 3,6-dichloropyridazine)

Radical-mediated C-H functionalization represents a powerful strategy for the direct installation of substituents onto heterocyclic rings. A described method for the functionalization of 3,6-dichloropyridazine utilizes a radical-mediated process involving primary alcohols, tert-Butyl hydroperoxide (t-BuOOH), and Titanium(III) chloride (TiCl₃) to form alkoxy pyridazines. nih.gov This transformation is notable for being conducted open to the air and its scalability. nih.gov While this specific report details the addition of alkoxy groups, the underlying principle of radical C-H activation on the 3,6-dichloropyridazine core suggests a viable pathway for the introduction of an alkyl group like tert-butyl, provided a suitable radical precursor is used.

Derivatization from Substituted Pyridazines

The synthesis can also be achieved through the derivatization of other substituted pyridazines. This involves multi-step sequences where functional groups are introduced or modified sequentially. For instance, the alkylation of 3,6-dichloropyridazine is a known transformation in the synthesis of pyridazinone derivatives. google.com

Another relevant strategy involves the regioselective nucleophilic substitution on a dichloropyridazine derivative. In one example, 4,6-dichloropyridazine-3-carboxylate was successfully reacted at the 4-position with t-butyl ethyl malonate. researchgate.netmdpi.com Although this example involves a different isomer and additional functional groups, it demonstrates that a tert-butyl-containing nucleophile can be selectively introduced onto a dichloropyridazine ring, a principle that could be adapted for the synthesis of the target compound. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on reaction conditions. While specific optimization studies for this exact compound are not extensively published, analysis of the synthesis of its precursors and related pyridazine derivatives provides insight into key parameters.

Solvent Effects in this compound Synthesis

The choice of solvent is crucial in the synthesis of pyridazines and their precursors, influencing reaction rates, yields, and even the type of product formed. In the chlorination of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine, various solvents such as chloroform, ethanol, ethyl acetate (B1210297), and DMF have been utilized. google.com In other pyridazine syntheses, the solvent can fundamentally alter the reaction outcome. For example, a Cu(II)-catalyzed cyclization yields 1,6-dihydropyridazines in acetonitrile (B52724) (MeCN), whereas using acetic acid (AcOH) as the solvent leads directly to the aromatic pyridazine product. organic-chemistry.org The selection of an appropriate solvent is therefore a critical parameter for optimization.

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Chlorination of 3,6-dihydroxypyridazine | Chloroform, Ethanol, Ethyl Acetate, DMF, Water | The reaction proceeds in a variety of solvents, allowing for selection based on cost, safety, and purification needs. | google.com |

| Diaza-Wittig Reaction | Diisopropyl ether (i-Pr₂O) | Found to be the best solvent, enabling product precipitation in under 30 minutes with high yields. | kuleuven.be |

| Cu(II)-catalyzed Cyclization | Acetonitrile (MeCN) | Yields 1,6-dihydropyridazines. | organic-chemistry.org |

| Cu(II)-catalyzed Cyclization | Acetic Acid (AcOH) | Directly affords the aromatic pyridazine product. | organic-chemistry.org |

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that require careful control for successful synthesis. The chlorination of 3,6-dihydroxypyridazine, a key step for the precursor, can be performed over a wide temperature range, from 0–80 °C up to 125 °C, depending on the specific reagents used. google.comgoogle.com Radical-mediated reactions are often performed at ambient pressure. nih.gov The optimization of these parameters is essential for maximizing yield and minimizing reaction time and side-product formation. Systematic approaches, such as Response Surface Methodology (RSM), have been used to optimize the synthesis of other complex molecules and could be applied to determine the ideal temperature, time, and concentration for the synthesis of this compound. researchgate.net

| Reaction Step | Reagents | Temperature | Pressure | Reference |

|---|---|---|---|---|

| Chlorination of 3,6-dihydroxypyridazine | POCl₃ | 0–80 °C | Not specified (typically atmospheric) | google.com |

| Chlorination of 3,6-dihydroxypyridazine | PCl₅ | 125 °C | Not specified (typically atmospheric) | google.com |

| Radical C-H Functionalization of 3,6-dichloropyridazine | Alcohols, t-BuOOH, TiCl₃ | Not specified (likely ambient) | Open to air (atmospheric) | nih.gov |

| Diaza-Wittig Reaction | Phosphine | Room Temperature | Not specified (typically atmospheric) | kuleuven.be |

Catalyst Systems in this compound Formation

The primary route for the synthesis of this compound involves the free-radical alkylation of 3,6-dichloropyridazine. This reaction is contingent on the generation of a tert-butyl radical, which then attacks the electron-deficient pyridazine ring. The most prominently documented catalyst system for this transformation is a redox-initiated system involving silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).

In this system, the persulfate ion is a strong oxidizing agent, which, in the presence of a catalytic amount of silver(I) ions, facilitates the generation of the necessary tert-butyl radical from a suitable precursor, typically pivalic acid. The reaction mechanism can be summarized as follows:

Initiation: The persulfate ion oxidizes the silver(I) ion to silver(II). S₂O₈²⁻ + 2Ag⁺ → 2SO₄²⁻ + 2Ag²⁺

Radical Generation: The highly reactive silver(II) ion then abstracts an electron from pivalic acid, leading to its oxidative decarboxylation and the formation of a tert-butyl radical. (CH₃)₃CCOOH + Ag²⁺ → (CH₃)₃C• + CO₂ + H⁺ + Ag⁺

Propagation: The generated tert-butyl radical attacks the 3,6-dichloropyridazine ring, preferentially at the electron-deficient C4 position, to form the desired product.

The reaction is typically carried out in an aqueous medium, and the conditions can be optimized to improve the yield and selectivity of the desired product. Key parameters that influence the reaction include the molar ratios of the reactants, the concentration of the catalyst and initiator, temperature, and reaction time.

While the silver nitrate/ammonium persulfate system is well-documented, other radical initiation systems could theoretically be employed, although they are less specifically described in the literature for this particular synthesis. These could include other persulfate salts or different redox pairs capable of generating the tert-butyl radical from pivalic acid or other tert-butyl sources. However, the efficiency and selectivity of these alternative systems for the formation of this compound are not extensively reported.

Table 1: Catalyst System for the Synthesis of this compound

| Component | Role | Key Considerations |

| 3,6-Dichloropyridazine | Starting Material | The substrate for the alkylation reaction. |

| Pivalic Acid | tert-Butyl Source | Undergoes oxidative decarboxylation to form the tert-butyl radical. |

| Silver Nitrate (AgNO₃) | Catalyst | Facilitates the single-electron transfer for radical generation. |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiator | A strong oxidizing agent that initiates the catalytic cycle. |

| Water | Solvent | The reaction is typically performed in an aqueous medium. |

Purification and Isolation Techniques

Following the synthesis, the crude reaction mixture contains the desired this compound, unreacted starting materials, byproducts, and the catalyst residues. Therefore, a multi-step purification process is necessary to isolate the compound in high purity. The primary techniques employed are extraction, column chromatography, and recrystallization.

The initial workup often involves neutralizing the acidic reaction mixture and extracting the organic components into a suitable solvent, such as diethyl ether or dichloromethane. The organic layer is then washed to remove water-soluble impurities and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Column Chromatography:

For the separation of this compound from closely related impurities, such as isomers or over-alkylated products, column chromatography is a highly effective technique. units.it Silica (B1680970) gel is the most common stationary phase for this purpose. The choice of the mobile phase (eluent) is critical for achieving good separation. A common eluent system for similar dichloropyridazine derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. prepchem.com The polarity of the eluent is carefully adjusted to control the retention times of the different components on the column, allowing for their sequential elution and collection. For instance, a 5:1 hexane to ethyl acetate ratio has been used for chromatographing similar compounds. prepchem.com

Recrystallization:

Recrystallization is a powerful technique for the final purification of the isolated product to obtain a crystalline solid of high purity. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures. For chloropyridazine derivatives, non-polar to moderately polar solvents are often effective. Heptane has been reported as a suitable recrystallization solvent for a related compound, yielding a white crystalline solid. units.it The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, which can then be isolated by filtration.

Table 2: Purification Techniques for this compound

| Technique | Purpose | Key Parameters |

| Extraction | Initial workup to separate organic products from the aqueous reaction mixture. | Choice of organic solvent (e.g., diethyl ether), pH adjustment. |

| Column Chromatography | Separation of the target compound from isomers and other byproducts. | Stationary phase (e.g., silica gel), eluent system (e.g., hexane/ethyl acetate). units.itprepchem.com |

| Recrystallization | Final purification to obtain a high-purity crystalline product. | Choice of solvent (e.g., heptane), cooling rate. units.it |

Reactivity and Derivatization of 4 Tert Butyl 3,6 Dichloropyridazine

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridazine rings. In 4-tert-butyl-3,6-dichloropyridazine, the electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms, facilitates the displacement of these halogens by a variety of nucleophiles.

Reactivity at the Chlorine Positions (C3 and C6)

The two chlorine atoms at the C3 and C6 positions of the pyridazine ring are the primary sites for nucleophilic attack. The pyridazine structure is inherently electron-deficient, which facilitates the addition-elimination mechanism of SNAr reactions. The reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in dichloropyridazines, the substitution of chlorine atoms can be achieved with various nucleophiles. mdpi.com

The general reactivity of dichloropyridazines allows for the displacement of the chlorine atoms. In related dichloro-aza-aromatic systems like 2,4-dichloroquinazolines, regioselective substitution is a well-documented phenomenon. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr on dichlorinated nitrogen heterocycles suggest that both chlorine atoms are susceptible to substitution. mdpi.comrsc.org

Selective Functionalization Strategies

Achieving selective functionalization of dichloropyridazines is a key challenge in synthetic chemistry. researchgate.net Strategies often involve controlling the reaction conditions, such as temperature and the choice of nucleophile and solvent, to favor substitution at one position over the other. For instance, in other dichlorinated heterocyclic systems, the use of different bases and solvents has been shown to influence the outcome of substitution reactions. mdpi.com

While direct examples for this compound are limited in the search results, the general strategies for selective functionalization of dichloropyridines can provide insights. These may include sequential substitution reactions where the first substitution modifies the reactivity of the remaining chlorine atom, allowing for a different nucleophile to be introduced in a second step. researchgate.net

Impact of the tert-Butyl Group on Regioselectivity and Reaction Kinetics

The bulky tert-butyl group at the C4 position is expected to exert a significant steric influence on the reactivity of the adjacent chlorine atoms at C3 and C6. This steric hindrance can affect both the regioselectivity and the kinetics of nucleophilic substitution reactions. The tert-butyl group can hinder the approach of nucleophiles to the C3 position more than the C6 position, potentially leading to preferential substitution at the C6 position.

Computational and experimental studies on other substituted ring systems have shown that bulky groups like tert-butyl can have a profound effect on conformational preferences and reactivity. rsc.org While specific kinetic data for this compound is not available in the provided results, it is reasonable to infer that the tert-butyl group would decrease the reaction rate compared to an unsubstituted or less hindered pyridazine due to steric hindrance.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.orgnih.gov Dichloropyridazines can participate in Suzuki-Miyaura reactions, where the chlorine atoms are replaced by aryl or other organic groups. mdpi.com

While specific examples of Suzuki-Miyaura coupling with this compound were not found, the general applicability to other chloropyridazines suggests its feasibility. mdpi.com The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester. libretexts.orgnih.gov The presence of the tert-butyl group could influence the efficiency and regioselectivity of the coupling, potentially requiring optimization of the reaction conditions.

Table 1: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane, Toluene | Provides the reaction medium |

| Boron Reagent | Arylboronic acid | Source of the new carbon group |

This table represents typical conditions and may need to be optimized for this compound.

Chan-Lam Coupling and Other Related Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. organic-chemistry.orgwikipedia.org This reaction provides a valuable method for introducing N- or O-based functional groups onto an aromatic ring. organic-chemistry.orgwikipedia.org

Given the presence of chlorine atoms, this compound could potentially undergo Chan-Lam type reactions, although this is less common for aryl chlorides compared to aryl boronic acids. The typical Chan-Lam reaction couples an arylboronic acid with a nucleophile. organic-chemistry.orgwikipedia.org However, variations of this reaction exist.

Other related cross-coupling reactions that could be applicable to this compound include the Buchwald-Hartwig amination, which is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is often used with aryl halides and amines.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Metal Catalyst | Bond Formed | Typical Substrates |

| Suzuki-Miyaura | Palladium | C-C | Aryl halide + Organoboron |

| Chan-Lam | Copper | C-N, C-O | Arylboronic acid + Amine/Alcohol |

| Buchwald-Hartwig | Palladium | C-N | Aryl halide + Amine |

Reactions Involving the Pyridazine Nitrogen Atoms

The pyridazine ring possesses two adjacent nitrogen atoms, which are generally susceptible to electrophilic attack. However, the reactivity of these nitrogen atoms in this compound is significantly influenced by the electronic and steric environment of the molecule.

N-Alkylation and N-Oxidation:

The nitrogen atoms of the pyridazine nucleus are potential sites for N-alkylation (quaternization) and N-oxidation. In general, pyridazines can be N-alkylated using alkyl halides, though the reaction is often less facile than with more electron-rich heterocyclic systems. rsc.org The electron-withdrawing effect of the two chlorine atoms in this compound decreases the nucleophilicity of the ring nitrogens, making them less reactive towards electrophiles.

N-oxidation of pyridazines is typically achieved using peroxy acids, such as peroxyacetic acid or m-chloroperbenzoic acid (m-CPBA). nih.govresearchgate.net The reaction of 3,6-dichloropyridazine (B152260) with oxidizing agents can lead to the corresponding N-oxides. rsc.org For this compound, oxidation would be expected to occur at one of the nitrogen atoms, though the presence of the bulky tert-butyl group might influence the regioselectivity of the reaction. The formation of N-oxides can significantly alter the electronic properties of the pyridazine ring, potentially activating it for subsequent nucleophilic substitution reactions.

Transformation of the tert-Butyl Group

The tert-butyl group is generally considered to be a robust and sterically demanding substituent. However, under specific conditions, it can undergo transformations, providing a pathway to further functionalize the pyridazine core.

Free-Radical Chlorination:

A key reaction involving the tert-butyl group of this compound is free-radical chlorination. This reaction typically employs reagents like sulfuryl chloride or tert-butyl hypochlorite, often initiated by light or a radical initiator. nih.gov This process allows for the introduction of a chlorine atom onto one of the methyl groups of the tert-butyl moiety. This transformation is significant as it converts the relatively inert tert-butyl group into a more reactive functional group that can participate in further synthetic manipulations.

The general mechanism for free-radical chlorination involves the abstraction of a hydrogen atom from the tert-butyl group by a chlorine radical, followed by the reaction of the resulting carbon-centered radical with a chlorine source. The selectivity of this reaction can be influenced by the reaction conditions.

Stereochemical Considerations in Derivatives

The introduction of new functional groups through the derivatization of this compound can lead to the formation of stereocenters, making stereochemical considerations crucial for the synthesis and characterization of its derivatives.

Formation of Chiral Centers:

Reactions that introduce a new substituent, particularly at the tert-butyl group or through modification of the pyridazine ring, can generate chiral centers. For instance, if a functional group is introduced to one of the methyls of the tert-butyl group, the adjacent quaternary carbon becomes a stereocenter. Similarly, reactions that reduce the pyridazine ring to a di- or tetrahydropyridazine can create multiple stereocenters.

Resolution of Enantiomers:

When a racemic mixture of a chiral derivative is formed, separation of the enantiomers is often necessary, especially for biological applications where different enantiomers can exhibit distinct pharmacological activities. Methods for the resolution of chiral pyridazine and related heterocyclic derivatives include chiral high-performance liquid chromatography (HPLC) and diastereomeric salt formation. nih.govpsu.edu Chiral HPLC utilizes a chiral stationary phase to differentially retain the enantiomers, allowing for their separation. nih.gov Diastereomeric salt formation involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. psu.edu

Conformational Analysis:

Spectroscopic Characterization and Structural Analysis of 4 Tert Butyl 3,6 Dichloropyridazine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are indispensable for the structural elucidation of 4-tert-Butyl-3,6-dichloropyridazine and its related derivatives. These techniques probe different aspects of the molecular structure, from the connectivity of atoms to the electronic environment and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridazine (B1198779) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For pyridazine derivatives, ¹H, ¹³C, and ¹⁵N NMR are particularly informative. nih.govresearchgate.net One-dimensional and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are used to establish the connectivity between protons and carbons, providing unambiguous assignments of the signals. researchgate.netipb.pt

The chemical shifts observed in the NMR spectra are sensitive to the electronic environment of the nuclei. For instance, in pyridazine derivatives, the chemical shifts of the heterocyclic ring atoms are influenced by the nature and position of substituents. researchgate.net Studies on various pyridazine derivatives have systematically analyzed these substituent effects, correlating them with model systems. rsc.org For example, N-alkylation of diazines leads to significant upfield shifts of the δN values for the alkylated nitrogen atom. researchgate.net

Detailed NMR data for various pyridazine derivatives have been reported, including chemical shifts and coupling constants. rsc.org These data are crucial for confirming the successful synthesis of target molecules and for understanding the electronic distribution within the pyridazine ring.

Table 1: Representative NMR Data for Pyridazine Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Pyridazin-3(2H)-one | ¹³C (C-3) | 164.00 | ³JCH = 8.6 | rsc.org |

| Pyridazin-3(2H)-one | ¹³C (C-4) | 130.45 | ¹JCH = 171.9, ³JCH = 6.1 | rsc.org |

| Pyridazin-3(2H)-one | ¹³C (C-5) | 134.71 | ¹JCH = 168.3, ²JCH(6) = 8.0 | rsc.org |

| Pyridazin-3(2H)-one | ¹³C (C-6) | 139.02 | ¹JCH = 188.9, ²JCH = 2.7, ³JCH(4) = 7.9 | rsc.org |

| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde | ¹H | 7.28-10.06 | - | mdpi.com |

| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehyde | ¹³C | 112.4-178.6 | - | mdpi.com |

This table presents a selection of reported NMR data for different pyridazine derivatives to illustrate the typical range of chemical shifts and coupling constants observed.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm its molecular formula, C₈H₁₀Cl₂N₂. uni.lunih.gov The mass spectrum of a related compound, 3,6-dichloropyridazine (B152260), is available in the NIST Chemistry WebBook. nist.gov

In studies of pyridazine derivatives, mass spectrometry is routinely used to characterize newly synthesized compounds. For example, the mass spectrum of a chlorotetrazolopyridazine derivative showed a base peak corresponding to its molecular ion, confirming its structure. jofamericanscience.org Similarly, for other synthesized pyridazine derivatives, mass spectral data, along with other spectroscopic information, are used to corroborate their proposed structures. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.02939 | 139.8 |

| [M+Na]⁺ | 227.01133 | 150.9 |

| [M-H]⁻ | 203.01483 | 140.5 |

| [M+NH₄]⁺ | 222.05593 | 158.1 |

| [M+K]⁺ | 242.98527 | 146.2 |

Data obtained from computational predictions using CCSbase. uni.lu m/z represents the mass-to-charge ratio.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectra of substituted pyridazines will show characteristic bands corresponding to the pyridazine ring, as well as vibrations associated with the substituents. For example, in a series of thienylpyridazine derivatives, the IR spectra showed characteristic C=O stretching frequencies for those containing a carbaldehyde group. mdpi.com The IR spectra of 3,6-dichloropyridazine and its derivatives have been used to confirm the structures of newly synthesized compounds. jofamericanscience.org

Table 3: Selected Vibrational Frequencies for Pyridazine

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Argon Matrix) | Theoretical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| CH stretching | 3026, 3058, 3086 (IR) | 3048, 3056, 3060, 3069, 3079, 3087, 3101, 3102 | researchgate.net |

| Ring vibrations | 976, 755 (Raman, melted) | 958.6, 755.0 | core.ac.uk |

This table provides a comparison of experimental and theoretically calculated vibrational frequencies for the parent pyridazine molecule.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. The UV-Vis spectra of pyridazine derivatives typically show absorption bands in the UV region. mdpi.com The position and intensity of these bands are influenced by the electronic structure of the molecule, including the nature and position of substituents on the pyridazine ring.

For example, a study on thienylpyridazine derivatives reported UV-Vis absorption maxima ranging from 354 to 357 nm. mdpi.com The electronic properties of these molecules were further investigated using theoretical calculations. mdpi.com The UV-Vis spectra of rhenium(I) complexes containing pyridazine-like ligands have also been studied, revealing absorption bands in the visible region, which is relevant for their potential applications in photochemotherapy. rsc.org

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of cadmium(II) and mercury(II) complexes with pyridazine have been determined, revealing polymeric structures. researchgate.net The structure of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine has also been characterized by X-ray diffraction. arkat-usa.org These studies provide valuable insights into the packing of pyridazine derivatives in the solid state and the nature of intermolecular interactions. A search of crystallographic databases would be the definitive way to ascertain if the crystal structure of this compound has been determined.

Conformational Analysis of the tert-Butyl Substituent

The tert-butyl group is known for its steric bulk, which can significantly influence the conformation and reactivity of a molecule. The conformational analysis of the tert-butyl substituent in this compound involves understanding its preferred orientation relative to the pyridazine ring.

While specific studies on the conformational analysis of the tert-butyl group on a pyridazine ring were not identified, research on related systems provides valuable insights. For example, a study on N-t-butyl-pyridazin-3(2H)-ones reported their chemical shifts and correlated substituent effects. rsc.org A comprehensive conformational and rotational analysis of the butyl group in various cyclic cations, including pyridinium, has been performed using density functional theory (DFT) calculations. nih.gov These studies highlight the flexibility and conformational variety of the butyl group and its impact on the properties of the molecule. nih.gov The steric hindrance of the tert-butyl group can also be a key factor in directing the outcome of chemical reactions.

Computational and Theoretical Studies on 4 Tert Butyl 3,6 Dichloropyridazine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For pyridazine (B1198779) derivatives, methods like ab initio calculations have been historically employed to understand their characteristics. thieme-connect.de These calculations provide a foundational understanding of the molecule's behavior at the quantum level.

Electronic Structure and Molecular Orbital Theory

The electronic structure of 4-tert-Butyl-3,6-dichloropyridazine is dictated by the arrangement of its valence electrons in molecular orbitals. According to molecular orbital theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For pyridazine systems, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. The presence of electron-withdrawing chlorine atoms and an electron-donating tert-butyl group on the pyridazine ring would significantly influence the energies of these frontier orbitals. The chlorine atoms are expected to lower the energy of both the HOMO and LUMO, while the tert-butyl group would raise them. The net effect on the HOMO-LUMO gap would determine the molecule's reactivity towards electrophiles and nucleophiles.

A related study on 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, which also contains a tert-butyl substituted diazine ring, showed that the calculated HOMO and LUMO energies are indicative of the molecule's chemical activity. nih.gov Similar analyses for this compound would be invaluable.

Table 1: Representative Frontier Orbital Energies for Substituted Diazines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridazine (calculated) | -9.89 | -0.54 | 9.35 |

| 3,6-Dichloropyridazine (B152260) (estimated) | Lowered | Lowered | Modified Gap |

| This compound (estimated) | Raised relative to dichloropyridazine | Raised relative to dichloropyridazine | Modified Gap |

Note: The values for substituted pyridazines are qualitative estimates based on the electronic effects of the substituents.

Molecular Geometry Optimization

Theoretical geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, the geometry would be influenced by the steric bulk of the tert-butyl group and the electronic repulsion between the lone pairs of the nitrogen atoms and the chlorine atoms.

Computational methods would predict bond lengths, bond angles, and dihedral angles. It is expected that the pyridazine ring would remain largely planar, although minor puckering might occur to alleviate steric strain from the tert-butyl group. The C-Cl bonds and the C-C bonds of the tert-butyl group would have characteristic lengths that can be compared with experimental data if available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly useful for calculating properties of pyridazine and its derivatives, such as protonation enthalpies, geometry parameters, atomic charges, and dipole moments. thieme-connect.de

For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would provide a more accurate description of its electronic structure and geometry compared to simpler ab initio methods. Such calculations would yield optimized geometric parameters and electronic properties, including the HOMO-LUMO energies and the electrostatic potential map, which visualizes the charge distribution and reactive sites of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

The tert-butyl group in this compound introduces conformational flexibility due to the rotation around the C-C single bond connecting it to the pyridazine ring. Molecular dynamics (MD) simulations can be employed to explore the different possible conformations and their relative energies.

MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. For this compound, MD would help to understand the rotational barrier of the tert-butyl group and the most populated conformational states. This is important as the conformation can influence the molecule's interaction with other molecules, for example, in a biological context. While specific MD studies on this molecule are not available, the principles of conformational analysis for substituted heterocycles are well-established.

Applications of 4 Tert Butyl 3,6 Dichloropyridazine and Its Derivatives in Research

Role as a Synthetic Intermediate for Complex Molecules

4-tert-Butyl-3,6-dichloropyridazine is a key starting material for the creation of more intricate molecular structures. thp.atjofamericanscience.org The presence of two chlorine atoms on the pyridazine (B1198779) ring provides reactive sites for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Building Block for Heterocyclic Compounds

The pyridazine core of this compound makes it an excellent building block for the synthesis of a wide array of heterocyclic compounds. researchgate.net The inherent properties of the pyridazine ring, such as its polarity and capacity for hydrogen bonding, are advantageous in constructing larger, more complex heterocyclic systems. researchgate.net For instance, the dichloropyridazine structure can undergo reactions to form fused heterocyclic systems like triazolopyridazines. jofamericanscience.org Radical-mediated C-H functionalization of similar 3,6-dichloropyridazine (B152260) structures has been used to create diversely substituted tetrahydropyridopyridazines, highlighting the versatility of this scaffold in generating novel heterocyclic frameworks. nih.gov

Synthesis of Biologically Active Molecules

The modification of this compound is a strategy employed in the synthesis of molecules with significant biological activity. researchgate.netresearchgate.net The pyridazine nucleus is a recognized pharmacophore, and its derivatives have been extensively investigated for a multitude of biological actions. researchgate.net The tert-butyl group can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets. The synthesis of various biologically active molecules often involves the initial step of functionalizing the pyridazine ring, for which this compound can serve as a precursor.

Medicinal Chemistry Research

In medicinal chemistry, the pyridazine scaffold is considered a "privileged structure" due to its presence in numerous compounds with diverse therapeutic effects. researchgate.netresearchgate.netnih.govthieme-connect.com The unique physicochemical properties of the pyridazine ring, including its weak basicity and high dipole moment, contribute to its value in drug discovery. researchgate.net

Development of Potential Therapeutic Agents

Derivatives of pyridazine are actively being investigated for the development of new therapeutic agents. researchgate.net The pyridazine core is a key feature in many compounds with a broad spectrum of pharmacological activities. researchgate.net Research has shown that modifications of the pyridazine structure can lead to compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netacs.org For example, certain pyridazine derivatives have been designed and synthesized as JNK1 inhibitors, which have shown preclinical anticancer activity. acs.org

Targeted Drug Discovery based on Pyridazine Scaffolds

The pyridazine scaffold is a focal point in targeted drug discovery programs. researchgate.netresearchgate.net Its ability to interact with a variety of biological targets makes it an attractive framework for designing specific inhibitors. researchgate.netthieme-connect.com A significant area of research is the development of protein kinase inhibitors, where the pyridazine structure plays a crucial role in the molecule's ability to bind to the target enzyme. researchgate.netthieme-connect.com The adaptability of the pyridazine ring allows for the synthesis of large libraries of compounds that can be screened for activity against specific biological targets, aiding in the identification of new drug candidates. nih.gov

Agrochemical Research

The applications of pyridazine derivatives extend into the field of agrochemical research. researchgate.net The structural features that make pyridazines valuable in medicinal chemistry are also relevant to the development of new agrochemicals. The biological activity of these compounds is not limited to human therapeutic targets, and research has explored their potential as herbicides. researchgate.net The synthesis of novel pyridazine-containing molecules remains an active area of investigation for identifying compounds with desirable agrochemical properties.

Herbicide Development

Research has shown that pyridazine derivatives are effective as herbicides. wikipedia.org Specifically, compounds derived from pyridazine structures have been found to inhibit phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants. wikipedia.orgresearchgate.net Inhibition of PDS leads to the accumulation of phytoene and a deficiency in protective carotenoids, resulting in photooxidative damage and a bleaching effect, ultimately causing plant death. wikipedia.orgresearchgate.net

One study focused on the development of novel pyridazine herbicides by utilizing a scaffold-hopping strategy from the known herbicide diflufenican. wikipedia.org This research led to the synthesis of a series of pyridazine carboxamide derivatives. While this particular study did not explicitly start from this compound, the findings highlight the importance of the substituted pyridazine core for herbicidal activity. For instance, the presence of a 6-chloro substituent on the pyridazine ring was identified as a key group for post-emergence herbicidal activity against broadleaf weeds. wikipedia.org

A notable example from this research is compound B1 (6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide) , which demonstrated significant pre-emergence herbicidal activity, achieving 100% inhibition of both root and stem growth of Echinochloa crus-galli and Portulaca oleracea at a concentration of 100 µg/mL. wikipedia.org This activity was superior to that of the commercial herbicide diflufenican. wikipedia.org

Table 1: Herbicidal Activity of a Pyridazine Derivative

| Compound | Target Weeds | Concentration | Inhibition Rate (%) |

|---|---|---|---|

| B1 | Echinochloa crus-galli (root & stem) | 100 µg/mL | 100 |

This table is based on data for a representative pyridazine derivative and illustrates the potential of this class of compounds in herbicide development. wikipedia.org

Insecticide Development

The pyridazine scaffold is also a promising starting point for the development of new insecticides. Research has led to the discovery of pyridazine pyrazolecarboxamides (PPCs) as a novel class of insecticides effective against piercing-sucking insects like aphids and whiteflies. ontosight.ai The first compound in this class to be submitted for registration is dimpropyridaz (B6598564) . ontosight.ai

These insecticides act as chordotonal organ modulators. ontosight.ai Chordotonal organs are sensory receptors in insects that detect vibrations and changes in body position. ontosight.aichemtube3d.com The active metabolites of PPCs inhibit the function of these organs, leading to a disruption of the insect's sensory perception and ultimately, its demise. ontosight.ai This represents a novel mode of action that can be valuable in managing insecticide resistance. ontosight.ai

While the direct synthesis of dimpropyridaz from this compound is not explicitly detailed in the available research, the core structure highlights the importance of the pyridazine ring in this class of insecticides. Structure-activity relationship (SAR) studies on related pyridazine amides have shown that while modifications to the pyridine (B92270) and pyridazine rings can lead to a loss of insecticidal potency, changes to the amide portion of the molecule are better tolerated, with smaller aliphatic substituents often showing high potency against aphids like Myzus persicae and Aphis gossypii. nih.gov

Materials Science Applications

The unique electronic and structural properties of the pyridazine ring make it an interesting building block for the synthesis of functional materials. The incorporation of a tert-butyl group can enhance the solubility and processability of these materials, which is particularly advantageous in the fabrication of organic electronic devices.

Precursors for Functional Materials

While specific research detailing the use of this compound as a direct precursor for functional materials is limited, the broader class of pyridazine derivatives is being explored for applications in materials science. The electron-deficient nature of the pyridazine ring makes it a suitable component for n-type organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tert-butyl group can help to prevent undesirable intermolecular interactions, such as π-π stacking, which can quench fluorescence and reduce device efficiency.

Mechanism of Action Studies in Biological Systems

Understanding how chemical compounds interact with biological targets at a molecular level is crucial for the rational design of more effective and selective agents. The this compound scaffold provides a platform for such investigations.

Interaction with Molecular Targets (e.g., enzymes, receptors)

As mentioned previously, derivatives of pyridazine have been shown to interact with specific molecular targets in both plants and insects.

In the context of herbicides, pyridazine derivatives have been identified as inhibitors of phytoene desaturase (PDS) . wikipedia.orgresearchgate.net PDS is a key enzyme in the biosynthesis of carotenoids. By inhibiting this enzyme, the pyridazine-based herbicides prevent the formation of protective carotenoids, leading to the accumulation of the substrate phytoene and subsequent photobleaching and death of the plant. wikipedia.org The interaction with PDS is a well-defined molecular mechanism that accounts for the herbicidal activity of this class of compounds.

In the realm of insecticides, pyridazine pyrazolecarboxamides (PPCs) target chordotonal organs in insects. ontosight.ai The active metabolites of these insecticides silence the chordotonal neurons, which are responsible for mechanosensation. ontosight.ai This disruption of the insect's ability to sense its position and movement is the primary mode of insecticidal action. ontosight.aichemtube3d.com This mechanism is distinct from many other commercial insecticides, offering a valuable tool for resistance management. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridazine derivatives, SAR studies have provided valuable insights for the optimization of their herbicidal and insecticidal properties.

In the development of pyridazine-based herbicides targeting PDS, it was found that the presence of a 6-chloro substituent on the pyridazine ring is crucial for post-emergence herbicidal activity. wikipedia.org Furthermore, the nature and position of substituents on the phenyl ring attached to the pyridazine core significantly impact the herbicidal potency. wikipedia.org

For insecticidal pyridazine amides, SAR studies have revealed that the pyridazine ring itself is a critical component for activity . nih.gov While modifications to this ring are generally detrimental, the amide linker and the substituent on the amide nitrogen can be varied to a greater extent. nih.gov Specifically, smaller aliphatic groups on the amide nitrogen have been shown to lead to potent aphicidal activity. nih.gov

Future Research Directions and Challenges

Development of Sustainable Synthetic Routes

The current synthesis of 4-tert-Butyl-3,6-dichloropyridazine, as outlined in patent literature, provides a foundational method for its preparation. However, the future of chemical manufacturing hinges on the development of more sustainable and environmentally benign processes. A key challenge and research direction is the greening of the synthesis of this and related pyridazine (B1198779) derivatives.

Future research in this area should focus on several key aspects:

Alternative Catalysis: Exploring the use of organocatalysts could provide a metal-free and less toxic alternative to traditional methods. nih.gov The application of piperidine (B6355638) as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazines showcases the potential of such approaches. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, increase yields, and reduce solvent usage in the synthesis of pyridazine derivatives. nih.gov Applying this technology to the synthesis of this compound could lead to more efficient and sustainable production.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.comuc.pt The development of a flow-based synthesis for this compound would represent a significant advancement in its manufacturing process.

Biocatalysis: The use of enzymes for the synthesis of pyridazine derivatives is a nascent but promising field. Future research could explore the identification or engineering of enzymes capable of catalyzing the formation of the pyridazine ring or the selective functionalization of the this compound scaffold.

Exploration of Novel Reactivity Patterns

The two chlorine atoms on the pyridazine ring of this compound are prime handles for a variety of chemical transformations, primarily through nucleophilic aromatic substitution. orgsyn.org However, the exploration of novel reactivity patterns is crucial for expanding the synthetic utility of this compound.

Future research should investigate:

Radical-Mediated C-H Functionalization: A significant breakthrough has been the radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260). acs.orgacs.orgnih.gov This approach allows for the introduction of alkoxy groups directly onto the pyridazine core. Applying this methodology to this compound could unlock new avenues for derivatization at the otherwise unreactive C-H positions.

Cross-Coupling Reactions: While nucleophilic substitution is common, the use of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could provide access to a wider range of derivatives with carbon-carbon and carbon-heteroatom bonds. The use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed cross-coupling reactions presents an interesting and cost-effective strategy. uni-regensburg.dechemrxiv.orgnih.gov

Selective Functionalization: A major challenge in the chemistry of dichloropyridazines is the selective functionalization of the two chlorine atoms. Developing methodologies for the regioselective mono-substitution of this compound would be a significant achievement, enabling the synthesis of a more diverse library of compounds.

Advanced Applications in Medicinal and Agrochemical Chemistry

The pyridazine scaffold is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. nih.gov this compound serves as an excellent starting point for the synthesis of novel derivatives with potential applications in both medicine and agriculture.

Medicinal Chemistry:

The design of novel therapeutic agents is a primary focus of future research. The tert-butyl group can enhance metabolic stability and the chlorine atoms provide sites for diversification. For instance, recent studies have shown that bipyridazine derivatives can act as potent stimulators of interferon genes (STING) receptor agonists, highlighting the potential of the pyridazine core in immunology and oncology. nih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | Kinases, STING | Pyridazine scaffold is a known kinase inhibitor pharmacophore and has shown STING agonistic activity. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Pyridazine derivatives have demonstrated broad-spectrum antimicrobial activity. nih.gov |

| Cardiovascular Diseases | Angiotensin Receptors, etc. | The pyridazine nucleus is found in antihypertensive agents. nih.gov |

| Neurology | GABA Receptors, etc. | Certain pyridazines exhibit anticonvulsant and antidepressant properties. nih.gov |

Agrochemical Chemistry:

The development of new pesticides with improved efficacy and environmental profiles is an ongoing need. A screening framework for pesticide substitution can help identify more sustainable options. dtu.dk Pyridazine-containing compounds have been investigated as herbicides, insecticides, and fungicides. The structural features of this compound make it a promising scaffold for the development of new agrochemicals.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Mode of Action | Rationale |

| Herbicides | Inhibition of Photosystem II | A known mode of action for some pyridazine-based herbicides. |

| Insecticides | Disruption of the nervous system | The pyridazine scaffold can be modified to target insect-specific receptors. |

| Fungicides | Inhibition of fungal growth | Pyridazine derivatives have shown activity against various fungal strains. nih.gov |

Integration with High-Throughput Screening and Computational Design

To accelerate the discovery of new bioactive molecules derived from this compound, the integration of modern drug discovery technologies is essential.

High-Throughput Screening (HTS): The synthesis of a diverse library of derivatives from this compound, followed by HTS against a wide range of biological targets, could rapidly identify lead compounds for further optimization.

Computational Design and Docking: In silico methods, such as molecular docking, can be employed to predict the binding affinity of virtual libraries of this compound derivatives to specific protein targets. This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving time and resources. For example, docking studies have been used to understand the interaction of pyridazine derivatives with the 50S ribosomal subunit in bacteria. researchgate.net

The combination of a versatile chemical scaffold like this compound with advanced synthetic methodologies and modern drug discovery platforms holds significant promise for the development of new and improved therapeutic and agrochemical agents. The challenges in achieving sustainable synthesis and selective functionalization represent exciting opportunities for future research in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-Butyl-3,6-dichloropyridazine, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves reacting precursors with ammonium peroxydisulfate and silver nitrate in aqueous media at 70°C for 1 hour, yielding ~64% . Solvent selection (e.g., polar vs. nonpolar) and temperature optimization are critical for yield improvement. For instance, solubility studies in organic solvents (e.g., ethanol, acetone) at 278.15–333.15 K can guide purification steps .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Use spectroscopic techniques:

- NMR : To confirm substitution patterns (e.g., tert-butyl and chlorine positions).

- HPLC : For purity assessment (>97% purity is typical in research-grade samples) .

- Mass Spectrometry : To verify molecular weight (C₈H₁₀Cl₂N₂, MW 205.08) .

Q. What are the primary applications of this compound in polymer chemistry, and how is its catalytic efficiency assessed?

- Methodological Answer : It acts as a catalyst in polypropylene/polyethylene production by initiating monomer polymerization. Efficiency is measured via:

- Kinetic Studies : Monitoring reaction rates under varying catalyst concentrations.

- Material Testing : Evaluating stress resistance and degradation profiles of synthesized polymers .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods compare to traditional thermal methods in terms of yield and purity?

- Methodological Answer : Microwave synthesis (e.g., for structurally similar pyridazines) reduces reaction time and improves selectivity. Comparative studies should track:

- Energy Efficiency : Power input vs. yield.

- Byproduct Analysis : HPLC or GC-MS to assess purity differences .

Q. What strategies resolve contradictions in solubility data across different solvents?

- Methodological Answer : Contradictions may arise from impurities or solvent polarity mismatches. Systematic approaches include:

- Phase Solubility Studies : Measuring solubility in solvents like DMSO, ethanol, or hexane at controlled temperatures .

- Crystallography : Correlating crystal lattice stability with solvent interactions.

Q. What mechanistic insights explain its role as a polymerization catalyst?

- Methodological Answer : Hypothesized mechanisms involve chlorine atoms acting as Lewis acid sites to activate monomers. Validate via:

- DFT Calculations : Modeling electron density around chlorine and tert-butyl groups.

- In Situ Spectroscopy : Monitoring intermediate species during polymerization .

Q. How can selective functionalization at chlorine sites be optimized for derivative synthesis?

- Methodological Answer : Mono- or bis-functionalization is achievable via nucleophilic aromatic substitution. Key parameters:

- Reagent Stoichiometry : Controlling equivalents of nucleophiles (e.g., amines, thiols).

- Temperature Gradients : Stepwise heating to favor sequential substitution .

Q. What experimental designs evaluate its corrosion inhibition properties in industrial settings?

- Methodological Answer : Use electrochemical methods:

- Potentiodynamic Polarization : Measure corrosion current density in metal substrates.

- SEM/EDS : Analyze protective film formation on surfaces after exposure to corrosive media .

Data Contradiction Analysis

- Example : Conflicting reports on solubility in ethanol (e.g., high solubility in one study vs. moderate in another).

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 205.08 g/mol | |

| Synthesis Yield (Standard) | 64% | |

| Solubility in Ethanol (298 K) | 12.5 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.